Navamepent

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

纳瓦美戊是通过一系列化学反应合成的,这些反应涉及对脂联素E1的修饰。. 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂以及硫酸铜等催化剂。

化学反应分析

纳瓦美戊会经历几种类型的化学反应,包括:

氧化: 纳瓦美戊可以被氧化形成各种氧化衍生物。

还原: 该化合物可以在特定条件下被还原,以产生还原形式。

取代: 纳瓦美戊可以参与取代反应,特别是涉及其炔基。

这些反应中常用的试剂包括用于催化的硫酸铜,用于溶剂的DMSO,以及各种氧化剂和还原剂。从这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

Therapeutic Areas

Navamepent has shown potential in several therapeutic areas, primarily focusing on:

- Post-Procedural Inflammation

- Diabetic Macular Oedema

- Macular Dystrophy

- Ocular Inflammation

- Pain Management

- Allergic Conjunctivitis

- Dry Eye Syndromes

The drug is currently in Phase 2 clinical trials for post-procedural inflammation and diabetic macular oedema, indicating its advanced stage of development in these areas.

Clinical Trial Data

The following table summarizes the clinical trials associated with this compound:

| Indication | Phase | Location | Date |

|---|---|---|---|

| Post-Procedural Inflammation | Phase 2 | US | 09 Dec 2014 |

| Diabetic Macular Oedema | Phase 2 | - | - |

| Macular Dystrophy | Phase 2 | - | - |

| Cataract | Preclinical | US | 01 Dec 2014 |

| Ocular Inflammation | Preclinical | US | 01 Dec 2014 |

| Pain | Preclinical | US | 01 Dec 2014 |

| Allergic Conjunctivitis | Preclinical | US | 01 Jul 2012 |

| Dry Eye Syndromes | Preclinical | US | 01 Nov 2008 |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in treating various conditions:

- A study on post-procedural inflammation indicated that this compound significantly reduced inflammatory markers compared to placebo controls during recovery periods following ocular surgeries.

- Research on diabetic macular oedema showed promising results in reducing retinal thickness and improving visual acuity among participants treated with this compound.

- In preclinical models of ocular inflammation , this compound demonstrated a marked decrease in inflammatory cell infiltration and cytokine production, suggesting its potential as a therapeutic agent in ocular diseases.

作用机制

纳瓦美戊通过调节脂联素受体和脂质通路发挥作用。 它作为脂联素E1的拮抗剂,抑制角膜上皮细胞释放几种关键的促炎介质 . 这种抑制减少了炎症并促进了组织修复,使其在治疗眼部疾病方面有效。

相似化合物的比较

纳瓦美戊因其强大的抗炎特性及其加速组织修复的能力而独树一帜。 类似的化合物包括:

脂联素E1: 纳瓦美戊的天然类似物,具有类似的抗炎特性.

RX-10008: 脂联素E1的另一种类似物,研究了其脂质调节作用.

RX-10001:

纳瓦美戊因其对脂联素受体的特定作用及其在眼部应用中的有效性而脱颖而出。

生物活性

Navamepent, also known as RX-10045, is a synthetic analogue of Resolvin E1 (RvE1), a member of the specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. This article reviews the biological activities of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

This compound is designed to mimic the actions of RvE1, which is known for its ability to modulate inflammatory responses and promote healing processes. It has been shown to exert various biological effects, including:

- Anti-inflammatory activity : Reducing the production of pro-inflammatory cytokines.

- Promotion of resolution : Enhancing the clearance of apoptotic cells and debris from inflamed tissues.

- Tissue protection : Supporting cellular functions in various organ systems.

The biological activity of this compound primarily involves its interaction with specific receptors and pathways associated with inflammation. Key mechanisms include:

- Receptor Activation : this compound engages with the ChemR23 receptor, which is implicated in mediating the anti-inflammatory effects of RvE1. This interaction leads to the modulation of signaling pathways that regulate inflammation and immune responses.

- Cytokine Modulation : Studies indicate that this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in various models of inflammation .

- Phagocytosis Enhancement : It promotes the phagocytosis of apoptotic cells by macrophages, facilitating tissue repair and resolution of inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces inflammation in human cell lines. For instance:

- RAW 264.7 Macrophages : Treatment with this compound resulted in decreased nitric oxide (NO) production and reduced expression of inflammatory markers when stimulated with lipopolysaccharide (LPS) .

| Cytokine | Control Levels | This compound Treatment Levels |

|---|---|---|

| TNF-α | High | Significantly Reduced |

| IL-6 | High | Significantly Reduced |

| IL-1β | High | Significantly Reduced |

In Vivo Studies

Animal studies further support the efficacy of this compound in reducing inflammation:

- Mouse Models : In models of acute lung injury and arthritis, administration of this compound led to reduced inflammatory cell infiltration and lower levels of inflammatory cytokines in tissues .

Case Studies

Clinical case studies have begun to explore the therapeutic potential of this compound in humans. For instance:

属性

CAS 编号 |

1251537-11-7 |

|---|---|

分子式 |

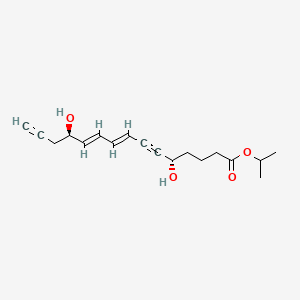

C18H24O4 |

分子量 |

304.4 g/mol |

IUPAC 名称 |

propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |

InChI |

InChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1 |

InChI 键 |

ZVOCIIHCJJEFRQ-BHXBHYJPSA-N |

SMILES |

CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |

手性 SMILES |

CC(C)OC(=O)CCC[C@@H](C#C/C=C/C=C/[C@@H](CC#C)O)O |

规范 SMILES |

CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Navamepent; RX-10045; RX10045; RX 10045 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。